molecular formula C38H46Cl2N6O8S B11932604 2-[[1-(3,5-Dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid

2-[[1-(3,5-Dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid

Cat. No.: B11932604
M. Wt: 817.8 g/mol
InChI Key: MNQBPRHHZPXCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of BIO-5192 involves several steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the coupling of various organic molecules under controlled conditions . Industrial production methods typically involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

BIO-5192 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed in public sources.

    Reduction: Reduction reactions can also be performed on BIO-5192, but again, specific details are limited.

    Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

BIO-5192 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

BIO-5192 is unique in its high selectivity and potency for integrin alpha 4 beta 1. Similar compounds include:

BIO-5192 stands out due to its small molecule nature, allowing for easier synthesis and modification compared to larger monoclonal antibodies.

Properties

IUPAC Name

2-[[1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46Cl2N6O8S/c1-23(2)18-33(45(4)34(47)19-25-11-13-28(14-12-25)42-38(52)44-30-9-6-5-8-24(30)3)35(48)41-16-15-31(37(50)51)43-36(49)32-10-7-17-46(32)55(53,54)29-21-26(39)20-27(40)22-29/h5-6,8-9,11-14,20-23,31-33H,7,10,15-19H2,1-4H3,(H,41,48)(H,43,49)(H,50,51)(H2,42,44,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQBPRHHZPXCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C(CC(C)C)C(=O)NCCC(C(=O)O)NC(=O)C3CCCN3S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46Cl2N6O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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